molecular formula C9H9ClO4S B1343266 Methyl 2-[4-(chlorosulfonyl)phenyl]acetate CAS No. 53305-12-7

Methyl 2-[4-(chlorosulfonyl)phenyl]acetate

Cat. No.: B1343266
CAS No.: 53305-12-7
M. Wt: 248.68 g/mol
InChI Key: MFNAEDWMLRNDKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate can be synthesized from methyl 2-(4-mercaptophenyl)acetate. The process involves the chlorosulfonation of the phenyl ring, which introduces the chlorosulfonyl group . The reaction typically requires a chlorosulfonating agent such as chlorosulfonic acid under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods: Industrial production of methyl 2-(4-(chlorosulfonyl)phenyl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used include methyl 2-(4-mercaptophenyl)acetate, chlorosulfonic acid, and other necessary solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonyl Derivatives: Formed through substitution reactions.

    Sulfonamides and Sulfones: Formed through reduction reactions.

    Sulfonic Acids: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of methyl 2-(4-(chlorosulfonyl)phenyl)acetate involves its interaction with molecular targets such as liver X receptors (LXR). The compound acts as a modulator, influencing the activity of these receptors and thereby affecting various biological pathways. The exact molecular pathways and targets involved are still under investigation, but the compound’s ability to modulate LXR activity is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is unique due to the presence of both the chlorosulfonyl and phenyl groups, which confer specific reactivity and biological activity. Its ability to modulate liver X receptors sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-(4-chlorosulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNAEDWMLRNDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53305-12-7
Record name methyl 2-[4-(chlorosulfonyl)phenyl]acetate
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